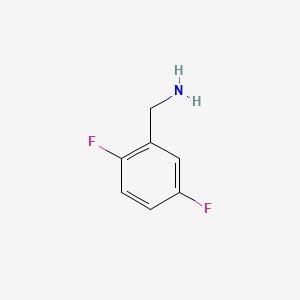

2,5-Difluorobenzylamine

Vue d'ensemble

Description

2,5-Difluorobenzylamine: is an organic compound with the molecular formula C7H7F2N . It is a derivative of benzylamine where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Applications De Recherche Scientifique

Chemistry: 2,5-Difluorobenzylamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through reactions like the Ugi/Diels-Alder reaction .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of drugs due to its ability to form stable amine derivatives .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of 2,5-Difluorobenzonitrile: One common method involves the reduction of 2,5-difluorobenzonitrile using hydrogen in the presence of a catalyst such as Raney nickel.

Biocatalytic Reduction: Another method involves the use of nitrile oxidoreductase enzymes to reduce 2,5-difluorobenzonitrile to 2,5-difluorobenzylamine.

Industrial Production Methods: The industrial production of this compound often employs the biocatalytic reduction method due to its higher yield and environmentally friendly nature. The process involves the use of nitrile oxidoreductase enzymes, which are efficient and reduce the need for hazardous chemicals .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2,5-Difluorobenzylamine can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form more saturated amines.

Coupling Reactions: It can participate in coupling reactions such as the Ugi/Diels-Alder reaction, where it acts as an amine building block.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium tert-butoxide and potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

Major Products:

Substitution Products: Various substituted benzylamines depending on the nucleophile used.

Oxidation Products: Imines or nitriles.

Reduction Products: More saturated amines or hydrocarbons.

Mécanisme D'action

The mechanism of action of 2,5-difluorobenzylamine largely depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the amine group. The fluorine atoms on the benzene ring can influence the electron density, making the compound more reactive in certain substitution reactions .

In biological systems, the compound can interact with enzymes and receptors, forming stable complexes that can inhibit or activate biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed .

Comparaison Avec Des Composés Similaires

2,4-Difluorobenzylamine: Similar structure but with fluorine atoms at the 2 and 4 positions.

2,6-Difluorobenzylamine: Fluorine atoms at the 2 and 6 positions.

3,5-Difluorobenzylamine: Fluorine atoms at the 3 and 5 positions.

Uniqueness: 2,5-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and stability in chemical reactions. This positioning can also affect its biological activity, making it a valuable compound in pharmaceutical research and development .

Activité Biologique

2,5-Difluorobenzylamine (CAS No. 85118-06-5) is a fluorinated aromatic amine with significant biological activity. Its molecular formula is CHFN, and it has been studied for various pharmacological properties, particularly in the context of its role as a potential therapeutic agent in cancer and neurological disorders.

| Property | Value |

|---|---|

| Molecular Weight | 143.14 g/mol |

| Boiling Point | 76-78 °C (15 mmHg) |

| Density | 1.222 g/mL |

| Flash Point | 75 °C (167 °F) |

| Purity | >98% (GC) |

This compound has been shown to interact with various biological targets, primarily through its role as a modulator of neurotransmitter receptors and as an inhibitor of specific kinases involved in cancer cell proliferation. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets.

Case Studies and Research Findings

-

Inhibition of Clk Kinases :

Recent studies have highlighted the compound's effectiveness as an inhibitor of cyclin-dependent kinases (Clk1/4), which are crucial in pre-mRNA splicing and have implications in cancer therapy. For instance, a modified structure incorporating this compound demonstrated an IC value of approximately 12.7 nM against Clk1, indicating potent inhibitory activity . -

Neurotransmitter Modulation :

In vitro studies have also assessed the compound's ability to modulate α7 nicotinic acetylcholine receptors (nAChRs). While some derivatives exhibited moderate activity, this compound showed potential for enhanced modulation at higher concentrations . -

Antitumor Activity :

The compound's antitumor properties were evaluated in various cancer cell lines. A notable study reported that compounds with similar difluoro substitutions exhibited significant growth inhibition in T24 bladder cancer cells, with GI values around 0.63 µM . This suggests that structural modifications can lead to increased cellular uptake and efficacy.

Comparative Table of Biological Activity

| Compound | Target | IC (nM) | Activity Type |

|---|---|---|---|

| This compound | Clk1 | 12.7 | Inhibitor |

| Modified derivative | Clk1 | 22 | Inhibitor |

| Similar difluoro compound | T24 Cells | 630 | Antitumor |

| Other fluorinated analogs | α7 nAChR | Variable | Modulator |

Propriétés

IUPAC Name |

(2,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFBHCMFIUBEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234244 | |

| Record name | 2,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-06-5 | |

| Record name | 2,5-Difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.